rac Styrene Oxide-13C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

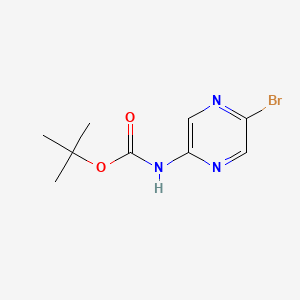

Rac Styrene Oxide-13C2, also known as 2-Phenyloxirane-13C2, is a biochemical used for proteomics research . It has a CAS number of 1189532-69-1 and a molecular formula of C6 2H8O . The molecular weight is 122.13 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6 2H8O . The InChI representation isInChI=1S/C8H8O/c1-2-4-7 (5-3-1)8-6-9-8/h1-5,8H,6H2/i6+1,8+1 . Chemical Reactions Analysis

Aminolysis of Styrene Oxide over heterogeneous acidic catalysts has been studied . Silica alumina and silica zirconia mixed oxides have been shown to be effective and regioselective catalysts for the aminolysis of styrene oxide under very mild experimental conditions .Scientific Research Applications

Neurotoxicity Studies

Styrene-7,8-oxide (SO), similar in structure to rac Styrene Oxide-13C2, has been widely used in industrial applications and poses potential hazards, particularly in occupational settings. Neurobehavioral changes and neurotransmitter alterations have been observed in individuals exposed to SO. The compound's neurotoxicity may involve synaptic contacts, with studies showing that exposure to SO leads to a dose-dependent decrease in proteins crucial for synaptic transmission, like Synaptophysin and RAC-1, and morphological alterations primarily in the pre-synaptic compartment. These findings suggest that SO exposure can affect the neuronal cytoskeleton and synaptic contacts, although the precise molecular mechanisms remain unclear (Corsi et al., 2007).

Catalysis and Polymerization Studies

Styrene oxide, including variants like this compound, plays a role in catalysis and polymerization processes. For instance, the asymmetric hydrolysis of racemic styrene oxide has been studied in organic/aqueous biphasic systems. This process has been optimized to afford high yields and enantioselectivity, which are crucial for applications in organic synthesis. This includes achieving high concentrations of styrene oxide in the reaction system and optimizing variables like phase volume ratio and substrate-to-catalyst ratio. The findings from these studies have implications for industrial processes, including the production of high-purity compounds (Li et al., 2019).

NMR Spectroscopy and Polymer Analysis

The use of this compound is also significant in the field of NMR spectroscopy and polymer analysis. Studies have used 13C-NMR spectroscopy to analyze polymers like poly(styrene oxide) and various copolymers, leading to a detailed understanding of their structure, including the identification of end-groups and the enchainment of monomer units. This type of analysis is crucial for understanding the properties of polymers and for the development of new materials with tailored characteristics (Heatley et al., 1991).

Biocatalysis and Chiral Synthons Production

Biocatalysis using enzymes or microbial cells to resolve racemic mixtures of compounds like styrene oxide has been a significant area of research. For instance, studies have focused on the enantioselective resolution of racemic styrene oxide using recombinant Escherichia coli expressing epoxide hydrolase activity. This research is aimed at producing enantiomerically pure compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals. The research includes optimizing conditions and understanding the effects of variables like substrate concentration and additives, which are crucial for maximizing yield and enantiomeric purity (Xue & Gao, 2018).

properties

IUPAC Name |

2-phenyl(2,3-13C2)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i6+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMVMTVKBNGEAK-ANVYNZRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH](O1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)

![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)

![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)